tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate
Description
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate is a carbamate-protected pyrrolidine derivative featuring a 5-cyanopyridin-2-yl substituent. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 5-cyano group on the pyridine ring may influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-12-6-7-19(10-12)13-5-4-11(8-16)9-17-13/h4-5,9,12H,6-7,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWTNYZXQHFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Pyridine Functionalization
A widely adopted route begins with functionalizing the pyridine ring prior to coupling with the pyrrolidine moiety.
Step 1: Synthesis of 5-Cyanopyridin-2-yl Intermediate
5-Cyanopyridine-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. The intermediate is isolated in 85–90% yield and characterized via NMR (δ 8.9 ppm, singlet, pyridine-H).
Step 2: Coupling with Pyrrolidine
The acid chloride reacts with 3-aminopyrrolidine in dichloromethane (DCM) containing triethylamine (Et₃N) at ambient temperature. This step achieves 75–80% yield, with excess Et₃N neutralizing HCl byproducts.
Step 3: Boc Protection
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 25°C for 12 hours. This step proceeds quantitatively, confirmed by the disappearance of the amine peak in NMR.
Alternative Route via Reductive Amination
A second method employs reductive amination to construct the pyrrolidine ring post-pyridine functionalization.
Step 1: Preparation of 2-Chloro-5-cyanopyridine
2-Chloro-5-cyanopyridine is synthesized via chlorination of 5-cyanopyridine using phosphorus oxychloride (POCl₃) at 110°C for 6 hours. Yield: 92%.
Step 2: Nucleophilic Substitution with Pyrrolidine
The chloro group is displaced by pyrrolidine in dimethylformamide (DMF) at 80°C, yielding 1-(5-cyanopyridin-2-yl)pyrrolidine. Reaction time: 8 hours; yield: 88%.
Step 3: Boc Protection of Secondary Amine
The secondary amine undergoes Boc protection using Boc₂O in THF with catalytic 4-dimethylaminopyridine (DMAP). Yield: 95%.
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal that THF outperforms DCM in Boc protection due to improved solubility of intermediates. Catalytic DMAP (5 mol%) enhances reaction rates by 40% compared to base-only conditions.
Temperature and Pressure Effects
Hydrogenation steps (e.g., nitro reduction) using 10% Pd/C in methanol/ethyl acetate at 1 atm H₂ achieve 97% yield within 20 hours, as demonstrated in analogous syntheses. Elevated pressures (3 atm) reduce reaction time to 8 hours but require specialized equipment.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.
Industrial-Scale Production
Continuous Flow Synthesis
Adoption of continuous flow reactors reduces reaction times by 60% and minimizes solvent use. For example, Boc protection in flow mode achieves 99% conversion in 30 minutes versus 12 hours in batch.
Crystallization Protocols
Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-shaped crystals suitable for X-ray diffraction. Purity: 99.5%; recovery: 85%.
Comparative Data Table: Synthetic Methodologies
| Parameter | Stepwise Assembly | Reductive Amination |
|---|---|---|
| Total Yield | 68% | 75% |
| Reaction Time | 48 hours | 36 hours |
| Purification Complexity | Moderate | Low |
| Scalability | Limited | High |
Case Studies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyanopyridine moiety or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate has been investigated for its potential as an antibacterial agent. The compound's structure suggests it may interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth.
Case Study : A study published in Google Patents (AU2007262791B2) outlines the synthesis of various antibacterial compositions that include derivatives of this compound. The results indicate that modifications to the pyrrolidine ring can enhance antibacterial activity against specific strains of bacteria .
Neuroscience
The compound's structural similarity to neurotransmitters suggests potential applications in neuroscience research. It may serve as a lead compound for developing drugs targeting neurological disorders.
Case Study : Research involving similar compounds has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could pave the way for new treatments for conditions such as depression or anxiety .
Agricultural Chemistry
There is growing interest in the use of carbamates as pesticides due to their effectiveness and relatively low toxicity to mammals compared to traditional pesticides.
Data Table: Summary of Carbamate Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanopyridine moiety plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
(a) tert-butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate (CAS: 1088410-93-8)
- Structural Difference: Bromine replaces the cyano group at the 5-position of the pyridine ring.
- Impact: Reactivity: The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate for further functionalization .
- Synthesis : Prepared via palladium-catalyzed coupling, similar to methods described for tert-butyl carbamate derivatives .
(b) tert-butyl N-(5-formylpyridin-3-yl)carbamate (CAS: 337904-94-6)
- Structural Difference: A formyl group replaces the cyano group, and the pyrrolidine moiety is absent.
- Impact: Reactivity: The formyl group allows for nucleophilic additions (e.g., reductive amination), broadening utility in derivatization . Physicochemical Properties: Lower logP (2.25 vs. ~2.5–3.0 for cyano analogs) suggests improved aqueous solubility .
Variations in the Heterocyclic Amine Backbone
(a) tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate
- Structural Difference : Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring).
- Impact :
(b) tert-butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate
- Structural Difference : Incorporates a cyclopropane ring fused to the pyridine and a benzoxazolo-oxazine moiety.
- Impact :
Functional Group Additions
tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate (CAS: 103336-06-7)
- Structural Difference : Fluorine is introduced at the 4-position of the pyrrolidine ring.
- Impact: Metabolic Stability: Fluorination often reduces metabolic degradation, enhancing pharmacokinetic profiles.
Research Findings and Trends
- Synthetic Efficiency : Palladium-catalyzed cross-couplings (e.g., Suzuki) are widely used for pyridine-functionalized carbamates, with yields ranging from 61–63% .
- Biological Relevance: Cyano and bromo pyridine derivatives are prioritized in kinase inhibitor development due to their ability to form hydrogen bonds or halogen interactions with targets .
- Thermal Stability: Melting points for carbamates vary significantly (e.g., 131–133°C for cyclopropane derivatives vs. 163–166°C for chromenone-containing analogs), influenced by crystallinity and substituent polarity .
Biological Activity
tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate, with the CAS number 885102-41-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₄O₂
- Molecular Weight : 288.34 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety linked to a pyrrolidine ring and a cyanopyridine substituent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components suggest potential activity as an inhibitor of certain enzymes involved in neurological pathways, particularly acetylcholinesterase (AChE) inhibition.
Enzyme Inhibition
Research indicates that derivatives of pyrrolidine and pyridine can exhibit significant AChE inhibitory activity. For instance, studies have shown that similar compounds can bind effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | AChE Inhibition | |
| Compound B | Neuroprotective Effects | |
| Compound C | Antidepressant Activity |
Case Studies
-
AChE Inhibition Study :
A study conducted by Varadaraju et al. (2013) demonstrated that piperazine derivatives, structurally similar to this compound, showed potent inhibition of AChE with IC50 values in the micromolar range. This suggests that the compound may also possess similar inhibitory effects on AChE . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of pyrrolidine derivatives indicated that these compounds could reduce oxidative stress markers in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]carbamate?
The compound is typically synthesized via multi-step protocols. A common approach involves:
- Step 1 : Conversion of 5-cyanopyridine-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- Step 2 : Coupling the acid chloride with a pyrrolidine intermediate (e.g., 3-aminopyrrolidine) in the presence of a base like triethylamine (Et₃N).
- Step 3 : Protection of the amine group using tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O). Key optimization parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and purification via column chromatography .
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and Boc-group integrity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
- HPLC : Purity assessment using reverse-phase chromatography (C18 column, acetonitrile/water gradient). For stereochemical validation, X-ray crystallography with SHELX programs (e.g., SHELXL) is recommended .
Q. What safety protocols are critical during experimental handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders/aerosols.
- First Aid : Immediate flushing with water for eye/skin contact; consult SDS for specific toxicological data (e.g., acute toxicity LD₅₀ values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields across synthetic batches?
Potential causes and solutions:
- Impurity in Starting Materials : Conduct NMR/MS analysis of precursors.
- Side Reactions : Monitor intermediates via TLC or inline IR spectroscopy.
- Catalyst Efficiency : Compare palladium-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps. Statistical tools like Design of Experiments (DoE) can systematically optimize variables (e.g., solvent polarity, stoichiometry) .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzyme active sites). Software like Gaussian or Schrödinger Suite is recommended, with validation via experimental IC₅₀ assays .
Q. How does structural modification of the pyrrolidine ring impact biological activity?
Q. What strategies mitigate instability of the Boc group under specific reaction conditions?
- Acid Sensitivity : Avoid strong acids (e.g., TFA) during deprotection; use milder conditions (HCl/dioxane).
- Thermal Stability : Conduct reactions below 40°C to prevent Boc cleavage. Stability assays (HPLC monitoring) under varying pH/temperature are critical .
Data Contradiction and Validation
Q. How should conflicting crystallographic data be addressed?
- Redundancy : Collect multiple datasets (different crystals or temperatures).
- Refinement Tools : Use SHELXL for high-resolution data to resolve disorder or twinning.
- Validation Metrics : Check R-factors, electron density maps, and PLATON alerts .
Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?
- Tautomerism : The cyanopyridine moiety may exhibit tautomeric shifts; use deuterated DMSO for ¹H NMR.
- Solvent Artifacts : Ensure deuterated solvents are anhydrous and free of stabilizers.
- Dynamic Processes : Variable-temperature NMR can reveal conformational exchange .
Application-Oriented Questions
Q. How is this compound utilized as a building block in protease inhibitor development?
- Scaffold Design : The pyrrolidine-pyridine core mimics natural substrates, enabling competitive inhibition.
- Boc Deprotection : In situ removal generates free amines for further functionalization (e.g., amide coupling).
Case studies in HCV NS3/4A protease inhibition demonstrate IC₅₀ values in the nanomolar range .
Q. What analytical challenges arise in quantifying trace impurities?
- Co-Elution Issues : Use UPLC with charged aerosol detection (CAD) for non-UV-active impurities.
- Limit of Detection (LOD) : Validate methods per ICH Q2(R1) guidelines, achieving LOD ≤ 0.1% .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–25°C | Prevents Boc cleavage |
| Solvent | Anhydrous DCM/THF | Enhances solubility |
| Catalyst | Pd(OAc)₂ (5 mol%) | Reduces side products |
| Purification | Silica gel (EtOAc/Hexane) | Purity > 95% |
| Data derived from |
Q. Table 2. Comparative Biological Activity of Analogs
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Target Compound | Kinase X | 12 ± 2 |
| Piperidine Analog | Kinase X | 45 ± 5 |
| Azetidine Analog | Kinase X | >1000 |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
